![molecular formula C11H13N3OS2 B13981937 [4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone](/img/structure/B13981937.png)
[4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone is a complex organic compound that features a pyridine ring substituted with a dimethylamino group and a thiazolidinone ring with a sulfanylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 4-(dimethylamino)pyridine with a thiazolidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
[4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidinone derivatives
Substitution: Substituted pyridine derivatives
科学研究应用
Chemistry
In chemistry, [4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology
The compound has shown potential in biological applications, particularly as an inhibitor of certain enzymes. Its ability to interact with biological targets makes it a candidate for further investigation in drug development .
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic properties. It has been studied for its activity against various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as conductivity and stability .
作用机制
The mechanism of action of [4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
相似化合物的比较
Similar Compounds
- [4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
- [4-(Dimethylamino)pyridin-3-yl]-(2-oxo-1,3-thiazolidin-3-yl)methanone
- [4-(Dimethylamino)pyridin-3-yl]-(2-imino-1,3-thiazolidin-3-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a dimethylamino group and a sulfanylidene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C11H13N3OS2 |
|---|---|
分子量 |
267.4 g/mol |
IUPAC 名称 |
[4-(dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C11H13N3OS2/c1-13(2)9-3-4-12-7-8(9)10(15)14-5-6-17-11(14)16/h3-4,7H,5-6H2,1-2H3 |
InChI 键 |
GNIYOYVSDWPFLV-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C=NC=C1)C(=O)N2CCSC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


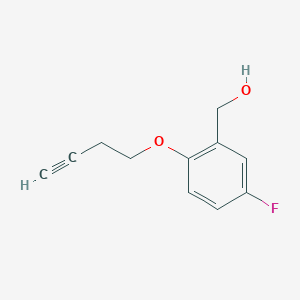



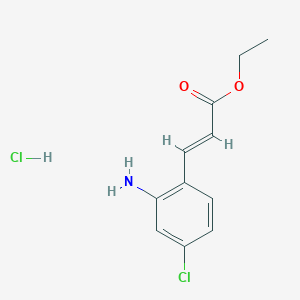
![1-Pyrrolidinecarboxylic acid, 2-[[(4-phenyl-1,2,3-thiadiazol-5-yl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B13981911.png)
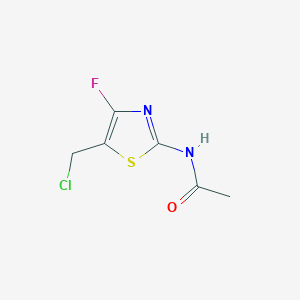
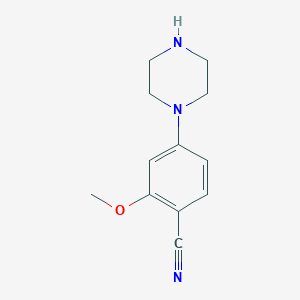
![5-(4-bromophenyl)-6-chloro-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B13981916.png)

![Ethyl 3-carboxy-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13981919.png)
![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13981921.png)
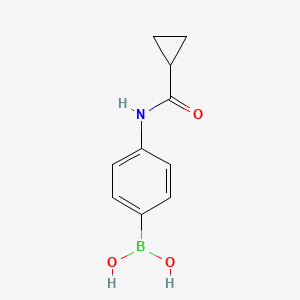
![3-Bromothieno[2,3-d]pyridazine](/img/structure/B13981928.png)
